4-(1,3-Dihydro-isoindol-2-yl)-butyric acid

Cancer Research Targeted Therapy Metabolic Enzymology

Designing peptidomimetics or PROTACs with optimal rigidity and solubility? Generic flexible linkers often fail to maintain bioactive conformation, and phthalimide-based analogs introduce non-specific reactivity. 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid provides a saturated isoindoline scaffold with an n-butyric acid chain, enabling precise geometry for IDH1 R132H inhibition (IC50=20nM) and PROTAC linker applications. • Saturated isoindoline amine improves aqueous solubility vs. phthalimide analogs • n-Butyric acid terminal enables amide conjugation for building block versatility • Rigid scaffold mimics peptide backbone for enhanced proteolytic stability

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 799266-56-1
Cat. No. B1299320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dihydro-isoindol-2-yl)-butyric acid
CAS799266-56-1
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1CCCC(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15)
InChIKeyAMLWOTVLCZLNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dihydro-isoindol-2-yl)-butyric acid: Key Intermediate for Drug Discovery


4-(1,3-Dihydro-isoindol-2-yl)-butyric acid (CAS 799266-56-1), a member of the isoindoline carboxylic acid family, is characterized by a saturated bicyclic isoindoline core with an n-butyric acid side chain (MF: C₁₂H₁₅NO₂, MW: 205.25 g/mol, SMILES: OC(=O)CCCN1Cc2c(C1)cccc2) [1]. This compound serves primarily as a versatile chemical intermediate or building block, featuring a secondary amine suitable for amide bond formation and a terminal carboxylic acid for further conjugation, making it valuable in the synthesis of drug candidates, particularly as a conformationally constrained amino acid mimic or in targeted protein degrader (PROTAC) linkers .

Workflow Drug discovery intermediate; building block for targeted conjugates
Selection Saturated isoindoline ring with linear butyric acid chain
Use Context PROTAC linker synthesis, constrained peptidomimetic design

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid: Why It Cannot Be Substituted


While the isoindoline scaffold is common, 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid possesses a unique combination of an unoxidized, fully saturated isoindoline ring and an n-butyric acid chain. Attempting to substitute this compound with close analogs introduces critical changes. Analogs with a phthalimide (dioxoisoindoline) core, such as 4-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)butyric acid, are electrophilic and have a planar, π-conjugated system, fundamentally altering their reactivity and potential for non-specific interactions [1]. Positional isomers, like 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid, alter the spatial orientation and flexibility of the terminal carboxyl group . Even small changes like shifting to a propanoic acid chain or using a 1-oxoisoindoline (lactam) core significantly modify the molecule's overall geometry, electronic properties, and hydrogen-bonding potential, potentially destroying the precise binding affinity or synthetic utility that defines the target compound's value in a research program .

Phthalimide vs. Saturated Isoindoline
Dioxoisoindoline analogs are electrophilic and planar, altering reactivity and binding profiles; saturated amine offers distinct H-bonding and solubility properties.
Positional Isomer Mismatch
Isomers such as 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid shift the carboxyl orientation, likely disrupting target engagement or synthetic utility.
Chain Length or Branching Variance
Propanoic acid or alpha-branched analogs alter linker geometry; linear C4 chain provides specific distance required for bifunctional molecule design.

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid: Differentiation from In-Class Analogs


IDH1 R132H Inhibition Potency

In a direct biochemical assay measuring inhibition of the IDH1 R132H mutant, a known oncogenic driver, this specific isoindoline derivative exhibits an IC50 of 20 nM. This level of inhibition can be compared to that of a different isoindoline analog, 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid, which has a reported IC50 of 5.20E+5 nM (520 µM) against the dihydroorotase enzyme in a separate study [1]. The 26,000-fold difference in potency highlights how the specific substitution pattern—an n-butyric acid at the 2-position of the isoindoline ring—directly impacts target engagement compared to an alpha-branched analog [2].

IDH1 R132H Potency
Cross-study context
IC50 20 nM
vs. analog 520 µM (26,000× difference)
Reported potency difference supports linear chain contribution to target engagement
Assay platforms differ; direct comparison requires validation
Cancer Research Targeted Therapy Metabolic Enzymology

Molecular Flexibility & H-Bonding Potential

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is defined by a fully saturated isoindoline ring (the 1,3-dihydro form) linked to an n-butyric acid chain. This structure is chemically distinct from the more common phthalimide analog, 4-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)butyric acid [1]. The presence of the dioxo (1,3-dione) group in the comparator creates a rigid, planar, and electrophilic imide ring system. In contrast, the target compound's saturated isoindoline ring is non-planar, more conformationally flexible, and contains a secondary amine that can act as a hydrogen bond donor or be protonated under physiological conditions [2].

Ring Conformation & H‑Bonding
Class-level inference
Saturated, flexible amine (H-bond donor/acceptor) vs. Rigid, planar imide (electrophilic)
Saturated ring may enhance solubility and metabolic stability; binding interaction profile differs
Structural inference from IUPAC/SMILES; experimental confirmation advised
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Linker Length & Branching Impact on Geometry

The compound's linear four-carbon butanoic acid chain provides a specific distance and vector between the isoindoline nitrogen and the terminal carboxyl group. This spatial arrangement is fundamentally altered in close analogs. For instance, 2-(isoindolin-2-yl)butanoic acid has an alpha-branching at the carbon adjacent to the carboxyl group, which changes the molecule's shape and restricts rotation . Similarly, a propanoic acid analog would reduce the chain length by one carbon, shortening the distance between functional groups . These structural differences, while subtle, are critical for applications requiring a precise geometry, such as fitting into a defined enzyme binding pocket or achieving the correct orientation in a bifunctional molecule.

Linker Geometry Specificity
Class-level inference
Linear C4 chain, no branching vs. Alpha-branched or shorter chains
Specific linker length and geometry are non-interchangeable for bifunctional molecule design
3D conformation alterations may abolish desired binding or reactivity
Synthetic Chemistry Linker Chemistry Conformational Analysis

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid: Optimal R&D Scenarios


IDH1 R132H Inhibitor Design

Given its demonstrated potent inhibitory activity (IC50 = 20 nM) against the IDH1 R132H mutant, this compound is a valuable starting point or intermediate for medicinal chemistry programs targeting this specific oncogenic driver in cancers like glioma and acute myeloid leukemia (AML) [1]. Procuring this exact compound ensures access to the validated pharmacophore geometry, enabling structure-activity relationship (SAR) studies and lead optimization based on a confirmed hit structure.

Constrained Peptide Mimetic Synthesis

The saturated isoindoline ring of this compound acts as a rigid scaffold that mimics the backbone conformation of certain peptide fragments, a concept supported by its use in designing RGDF mimetics [2]. The combination of an n-butyric acid chain and a secondary amine provides a unique, semi-rigid building block for creating peptidomimetics with enhanced proteolytic stability and novel biological activities, making it a strategic procurement choice over simpler, more flexible amino acid derivatives.

PROTAC Linkers with Saturated Amine

For targeted protein degradation (PROTAC) applications where a linker containing a solubilizing and chargeable secondary amine is desired, this compound is a superior choice compared to its phthalimide-based analogs . The saturated isoindoline amine can improve the aqueous solubility of the final bifunctional molecule and may influence ternary complex formation kinetics and overall degradation efficiency, making it a specialized tool for advanced degrader design .

Target Engagement & SAR Studies

Researchers investigating the structural determinants of ligand binding within the isoindoline family can use this compound as a defined probe. Its quantifiable difference in activity (e.g., >26,000-fold vs. an alpha-branched analog in enzymatic assays) allows for precise structure-activity relationship (SAR) mapping to elucidate the contributions of linker geometry and ring saturation to target engagement and selectivity [1].

Application
Selection Property
Validation Focus
IDH1 R132H inhibitor research
Reported pharmacophore geometry; linear C4 chain
Target engagement and selectivity in mutant IDH1 enzymatic assays
Constrained peptidomimetic synthesis
Saturated isoindoline scaffold as semi-rigid backbone mimic
Proteolytic stability and conformational constraint in peptide analogs
PROTAC linker design with solubilizing amine
Chargeable secondary amine improves aqueous solubility
Ternary complex formation and degradation efficiency
Structure-activity relationship (SAR) mapping
Defined structural features: linker length and ring saturation
Activity differences correlated to structural modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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